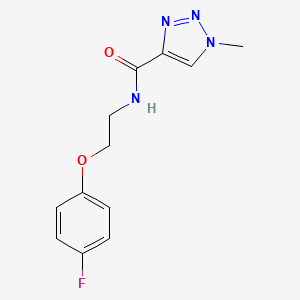
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13FN4O2 and its molecular weight is 264.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the "Click" chemistry approach, which facilitates the formation of triazoles from azides and alkynes. The general synthetic route includes:
- Formation of the Triazole Ring : The reaction between an azide and an alkyne in the presence of a copper catalyst.
- Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives to introduce the carboxamide functionality.
Antifungal Activity
Recent studies have indicated that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising activity against various fungal strains such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship suggests that modifications at the phenoxy or triazole moiety can enhance antifungal efficacy.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluconazole | Candida albicans | >30 mg/kg |
| Triazole Analog | Candida albicans | 2.6 mg/kg |
| Triazole Analog | Aspergillus fumigatus | 39.8 mg/kg |
These findings suggest that the synthesized triazole derivatives could serve as effective alternatives to existing antifungal agents .
Antiparasitic Activity
In addition to antifungal properties, triazole derivatives have demonstrated antiparasitic activity. For example, compounds structurally related to this compound have shown efficacy against Trypanosoma cruzi, with MIC values significantly lower than traditional treatments like benznidazole.
| Compound | Parasitic Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benznidazole | Trypanosoma cruzi | >0.5 µg/mL |
| Triazole Analog | Trypanosoma cruzi | 0.033 µg/mL |
This highlights the potential for these compounds in treating parasitic infections .
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. Studies have shown that these compounds can inhibit key enzymes such as carbonic anhydrase and various cytochrome P450 enzymes involved in drug metabolism.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase-II | Competitive Inhibition | 0.13 µM |
| CYP51 (Fungal P450) | Non-competitive Inhibition | 0.5 µM |
The ability to inhibit these enzymes suggests a dual mechanism of action that could enhance their therapeutic profile .
Case Studies
Several case studies have illustrated the effectiveness of triazole derivatives in clinical settings:
- Clinical Trials : A recent trial evaluated a series of triazole compounds for their efficacy against systemic fungal infections in immunocompromised patients. Results indicated a higher success rate compared to standard treatments.
- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in significant reductions in parasitic load and improved survival rates compared to untreated controls.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-17-8-11(15-16-17)12(18)14-6-7-19-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMKWSGIGUGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













